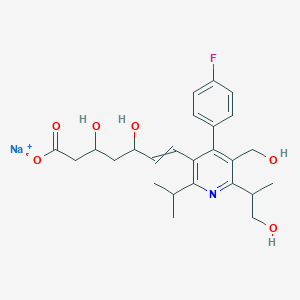

Desmethyl Hydroxy Cerivastatin Sodium Salt

Description

Significance as a Metabolic Product in Pharmacological Research

The primary significance of Desmethyl Hydroxy Cerivastatin (B1668405) Sodium Salt lies in its identity as a terminal metabolite in one of the biotransformation pathways of Cerivastatin. nih.gov Its formation is the result of two key oxidative reactions: demethylation and hydroxylation. nih.gov The study of such metabolites is crucial in drug development and clinical pharmacology for several reasons. It provides a more complete picture of a drug's journey through the body, from absorption to excretion. Understanding the full metabolic profile, including minor metabolites, can help in identifying potential drug-drug interactions and in explaining inter-individual variability in drug response.

Overview of Parent Compound Cerivastatin's Research Relevance

Cerivastatin, the parent compound of Desmethyl Hydroxy Cerivastatin Sodium Salt, was a highly potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govselleckchem.com Marketed for the treatment of hypercholesterolemia, it was recognized for its efficacy at significantly lower doses compared to other statins available at the time. nih.gov The research relevance of Cerivastatin is multifaceted, extending beyond its lipid-lowering capabilities. Studies have explored its potential in other therapeutic areas, including cancer research, where it was investigated for its ability to inhibit signaling pathways involved in tumor cell invasion and proliferation. oup.com

However, the most prominent aspect of Cerivastatin's research legacy is linked to its withdrawal from the market in 2001 due to a higher-than-expected incidence of fatal rhabdomyolysis, a severe muscle-wasting condition. nih.gov This event spurred extensive research into the mechanisms of statin-induced myotoxicity, focusing on factors such as drug metabolism, genetic predispositions, and drug-drug interactions. The metabolic pathways of Cerivastatin, including the formation of this compound, became a focal point of these investigations in an effort to understand the underlying causes of its adverse effects.

Hierarchical Classification within Statin Metabolite Research

Within the field of statin metabolite research, this compound is classified as a minor, secondary metabolite. nih.gov The metabolism of statins is a complex area of study, with significant variations observed between different members of this drug class. The primary routes of metabolism for most statins involve the cytochrome P450 (CYP) enzyme system in the liver. mdpi.com

Cerivastatin is metabolized by two main oxidative pathways, primarily mediated by CYP2C8 and to a lesser extent by CYP3A4. nih.govnih.gov These pathways lead to the formation of two major metabolites:

M-1 (Desmethyl Cerivastatin): Formed via demethylation of the benzylic methyl ether moiety. nih.gov

M-23 (Hydroxy Cerivastatin): Formed through stereoselective hydroxylation of a methyl group on the isopropyl substituent. nih.gov

This compound (M-24) is the product of a combined biotransformation, involving both demethylation and hydroxylation. nih.gov Its classification as a minor metabolite stems from its low detectable levels in plasma compared to the parent drug and the primary metabolites, M-1 and M-23. nih.govnih.gov Despite this, its study remains relevant for a comprehensive understanding of the complete metabolic cascade of Cerivastatin and contributes to the broader knowledge base of statin metabolism and its clinical implications.

Compound Information

| Compound Name | Other Names |

| This compound | M-24 Metabolite, (3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt |

| Cerivastatin | Baycol, Lipobay |

| Desmethyl Cerivastatin | M-1 |

| Hydroxy Cerivastatin | M-23 |

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 201793-00-2 | chemicalbook.comscbt.com |

| Molecular Formula | C25H31FNNaO6 | chemicalbook.comscbt.com |

| Molecular Weight | 483.5 g/mol | chemicalbook.com |

| Melting Point | 116-118°C | chemicalbook.com |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | chemicalbook.com |

Properties

IUPAC Name |

sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMSULPGROFJPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FNNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Formation and Biotransformation Pathways

Elucidation of Precursor Biotransformation to Desmethyl Hydroxy Cerivastatin (B1668405) Sodium Salt

The formation of Desmethyl Hydroxy Cerivastatin Sodium Salt is the result of two main oxidative biotransformation reactions occurring sequentially nih.govnih.gov. Investigations using human liver microsomes have established that two metabolic pathways for Cerivastatin are of roughly equal importance:

Demethylation: This reaction involves the removal of a methyl group from the benzylic methyl ether moiety of Cerivastatin, leading to a metabolite known as M-1 nih.govnih.govdrugbank.com.

Hydroxylation: This pathway involves the stereoselective addition of a hydroxyl group to one of the methyl groups within the 6'-isopropyl substituent of Cerivastatin, forming the metabolite M-23 nih.govnih.govdrugbank.com.

Desmethyl Hydroxy Cerivastatin (M-24) is the subsequent product formed when both of these reactions—demethylation and hydroxylation—have occurred nih.govnih.gov. One proposed pathway suggests that the primary metabolite M-1 (the desmethyl product) is further oxidized by CYP2C8 to form M-24, while another pathway suggests the primary metabolite M-23 (the hydroxyl product) is oxidized by CYP3A4 to also yield M-24 preprints.org.

Enzymatic Systems Involved in Metabolite Formation

The metabolic conversion of Cerivastatin is exclusively mediated by enzymatic systems, with no unchanged drug being excreted nih.gov. The key enzymes responsible belong to the Cytochrome P450 (CYP) superfamily of mixed-function oxygenases nih.govnih.gov.

In vitro studies utilizing human liver microsomes and heterologously expressed enzymes have identified two principal CYP isoforms responsible for Cerivastatin metabolism: CYP2C8 and CYP3A4 nih.govnih.govnih.gov.

CYP2C8: This isoform is a primary catalyst in the metabolism of Cerivastatin nih.govresearchgate.net. It is responsible for up to 60% of the drug's total oxidation nih.govresearchgate.net. CYP2C8 facilitates both the demethylation pathway to M-1 and the hydroxylation pathway to M-23 nih.govnih.gov.

CYP3A4: This isoform also plays a significant role, contributing to approximately 40% of Cerivastatin's oxidative metabolism nih.gov. Its primary contribution is to the formation of the O-desmethyl metabolite (M-1) nih.govnih.gov. Studies with microsomes from a human lymphoblastoid cell line that stably expresses CYP3A4 confirmed its ability to catalyze the demethylation reaction nih.gov.

The involvement of these two distinct CYP isoforms provides Cerivastatin with a dual metabolic pathway, making it relatively resilient to drug-drug interactions that might arise from the inhibition of a single CYP enzyme nih.govnih.gov.

| CYP450 Isoform | Metabolic Contribution | Primary Reactions Catalyzed |

|---|---|---|

| CYP2C8 | Accounts for up to 60% of oxidation nih.govresearchgate.net | Demethylation (to M-1) and Hydroxylation (to M-23) nih.gov |

| CYP3A4 | Contributes to about 40% of oxidation nih.gov | Primarily Demethylation (to M-1) nih.govnih.gov |

The formation of this compound is contingent on the enzymatic execution of two specific reactions on the parent Cerivastatin molecule.

Demethylation: The demethylation of the benzylic methyl ether moiety is a primary biotransformation step catalyzed by both CYP2C8 and CYP3A4, resulting in the M-1 metabolite nih.govnih.govdrugbank.com.

Hydroxylation: The hydroxylation of the 6'-isopropyl substituent is a highly regio- and stereoselective reaction catalyzed by CYP2C8, leading to the M-23 metabolite nih.govnih.gov.

The final metabolite, Desmethyl Hydroxy Cerivastatin (M-24), incorporates the chemical changes from both of these enzymatic processes nih.govnih.gov.

| Enzymatic Reaction | Description | Resulting Metabolite | Catalyzing Enzyme(s) |

|---|---|---|---|

| Demethylation | Removal of a methyl group from the benzylic methyl ether nih.govnih.gov | M-1 | CYP2C8, CYP3A4 nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the 6-isopropyl substituent nih.govnih.gov | M-23 | CYP2C8 nih.gov |

| Demethylation + Hydroxylation | Combined result of both reactions nih.gov | M-24 (Desmethyl Hydroxy Cerivastatin) | CYP2C8, CYP3A4 preprints.org |

Quantitative Analysis of Metabolite Formation in Research Models

Quantitative analysis of Cerivastatin's metabolites has been performed in various research settings, primarily using HPLC in tandem with mass spectrometry nih.gov. While the primary metabolites M-1 and M-23 are readily quantifiable, the secondary metabolite Desmethyl Hydroxy Cerivastatin (M-24) is often found in very low amounts or is undetectable in in vivo samples like plasma nih.gov.

In one in vitro study, an assay was developed with a specific limit of quantitation for Desmethyl Hydroxy Cerivastatin set at 10 nM nih.gov. Modeling studies based on clinical data have been used to estimate the formation fractions (fM) of the primary metabolites from absorbed Cerivastatin. These models predict that M-23 and M-1 are produced from approximately 22.5% and 65.4% of the absorbed parent drug, respectively preprints.org. The formation of Desmethyl Hydroxy Cerivastatin would represent a fraction of these initial metabolic events. Physiologically based pharmacokinetic (PBPK) models have also been constructed to simulate the concentration-time profiles of Cerivastatin and its metabolites to analyze drug-drug interactions, further highlighting the quantitative relationships in its metabolic pathways nih.gov.

Formation Rates and Relative Abundance in Experimental Systems (e.g., Liver Microsomes)

In in vitro studies using experimental systems such as human liver microsomes, the formation of Desmethyl Hydroxy Cerivastatin (M-24) is consistently observed to be minimal. Research characterizes it as a minor or trace metabolite, reflecting a low formation rate and relative abundance compared to the primary metabolites, M-1 and M-23. nih.govnih.gov

One study on Cerivastatin metabolism noted that the two primary pathways, demethylation (to M-1) and hydroxylation (to M-23), were equally important, while the product of their combined action, M-24, was observed only as a minor metabolite. nih.gov The low yield is further highlighted in kinetic studies where the focus is placed on quantifying the major metabolites. In one such investigation, researchers stated that only the major metabolites M-23 and M-1 were quantified, as the secondary metabolite Desmethyl Hydroxy Cerivastatin (M-24) was formed in only trace amounts under the experimental conditions used. nih.gov In clinical contexts, M-24 is not typically detectable in plasma. nih.gov

The relative importance of the main metabolic pathways responsible for Cerivastatin clearance is detailed in the table below.

| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite | Relative Importance |

|---|---|---|---|

| Hydroxylation | CYP2C8 | M-23 (Hydroxy Cerivastatin) | Major Pathway |

| Demethylation | CYP2C8, CYP3A4 | M-1 (Desmethyl Cerivastatin) | Major Pathway |

| Combined Hydroxylation and Demethylation | CYP2C8 (acting on M-1) | M-24 (Desmethyl Hydroxy Cerivastatin) | Minor Pathway (Trace Amounts) |

Kinetic Parameters of Enzymatic Formation (e.g., K_m, V_max from in vitro studies)

Specific enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), have not been reported for the direct formation of Desmethyl Hydroxy Cerivastatin (M-24). This is a direct consequence of its status as a secondary metabolite formed in trace amounts, which makes accurate quantification for kinetic analysis challenging. nih.gov

However, kinetic parameters have been characterized for the primary metabolic reactions that produce the precursors to M-24. These studies provide insight into the efficiency of the initial steps of Cerivastatin metabolism. The table below summarizes the apparent K_m and V_max values for the formation of the major metabolites, M-1 and M-23, by the key metabolic enzyme CYP2C8.

| Metabolite Formed | Parameter | Value (Mean ± S.D.) |

|---|---|---|

| M-1 (Desmethyl Cerivastatin) | K_m (μM) | 9.1 ± 1.1 |

| V_max (pmol/min/pmol CYP) | 1.8 ± 0.1 | |

| M-23 (Hydroxy Cerivastatin) | K_m (μM) | 11.0 ± 1.0 |

| V_max (pmol/min/pmol CYP) | 10.1 ± 0.3 |

Data derived from studies on recombinant wild-type CYP2C8. nih.gov

Analytical Methodologies and Quantification in Research

Development of Robust Analytical Techniques for Detection

The development of reliable analytical techniques is the first step in characterizing a drug metabolite. For Desmethyl Hydroxy Cerivastatin (B1668405), this involves a combination of powerful separation and detection technologies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and profiling of drug metabolites. nih.gov In the context of Cerivastatin and its metabolites, HPLC is essential for separating the parent drug from its various metabolic products, including Desmethyl Hydroxy Cerivastatin. nih.gov

Methodologies often employ reversed-phase chromatography, utilizing columns such as a C18 stationary phase. ijcrt.orgnih.gov The separation is typically achieved using a mobile phase consisting of an organic solvent, like acetonitrile, and an aqueous buffer. ijcrt.orgnih.gov For instance, a common method for Cerivastatin involves a mobile phase of a phosphate (B84403) buffer and acetonitrile, which effectively resolves the compound. ijcrt.org Such chromatographic principles are directly applicable to the separation of its structurally similar metabolites, ensuring that Desmethyl Hydroxy Cerivastatin can be isolated from other compounds prior to detection. researchgate.net The resolution provided by HPLC is critical, as it prevents interference from the parent drug or other metabolites during quantification. nih.gov

For highly sensitive and specific detection, HPLC systems are frequently coupled with tandem mass spectrometry (LC-MS/MS). springernature.comwiley.com This combination is the gold standard for quantifying low-concentration analytes in complex biological samples. wiley.com

In the analysis of Desmethyl Hydroxy Cerivastatin, LC-MS/MS provides exceptional specificity and sensitivity. Research has shown that the compound can be quantified using an HPLC system connected to an electrospray-mass spectrometer. nih.gov Detection is typically carried out in positive ionization mode, where Desmethyl Hydroxy Cerivastatin is observed as its protonated molecule ([M+1]⁺) at a mass-to-charge ratio (m/z) of 462.2. nih.gov The limit of quantitation for this metabolite has been reported to be as low as 10 nM, demonstrating the high sensitivity of the technique. nih.gov

Table 1: LC-MS/MS Parameters for the Quantification of Desmethyl Hydroxy Cerivastatin

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electrospray Positive Ionization (ESI+) | nih.gov |

| Detected Ion | [M+1]⁺ | nih.gov |

| Mass-to-Charge Ratio (m/z) | 462.2 | nih.gov |

| Limit of Quantitation (LOQ) | 10 nM | nih.gov |

Quantification in Biological Research Matrices

The true test of an analytical method is its performance in complex biological matrices, where proteins, salts, and other endogenous molecules can interfere with the analysis.

In vitro systems are essential for studying drug metabolism pathways in a controlled environment. researchgate.net Desmethyl Hydroxy Cerivastatin, a product of combined hydroxylation and demethylation, has been identified and quantified in studies using human liver microsomes. nih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes and are a standard tool for assessing metabolic stability. springernature.comresearchgate.net

Furthermore, the quantification of Desmethyl Hydroxy Cerivastatin has been successfully performed in incubation assays with recombinant CYP enzymes, specifically CYP2C8, to pinpoint the specific enzymes responsible for its formation. nih.gov Analysis in hepatocytes, which represent a more complete cellular model, has also been employed to study the metabolism of Cerivastatin. researchgate.net In these systems, LC-MS/MS is the preferred method for quantifying the depletion of the parent drug and the formation of its metabolites over time. springernature.com

To understand the metabolite's behavior in vivo, its presence must be quantified in samples taken from animal studies. Analytical methods using LC-MS/MS have been developed for the detection of various statins and their metabolites in biofluids such as plasma. mdpi.commdpi.com These methods are crucial for constructing pharmacokinetic profiles.

While specific studies detailing the quantification of Desmethyl Hydroxy Cerivastatin in animal tissues are not broadly published, validated LC-MS methods exist for measuring other statins and their metabolites in tissues like muscle. plos.org These methods demonstrate that it is feasible to develop precise and accurate assays for quantifying statin metabolites in solid tissues, with established procedures for determining recovery and assessing matrix effects. plos.org

Application of Isotope-Labeled Standards in Quantitative Research

The accuracy of quantification by LC-MS/MS in biological matrices is significantly enhanced by the use of stable isotope-labeled (SIL) internal standards. acanthusresearch.comsigmaaldrich.com A SIL standard is a version of the analyte in which one or more atoms have been replaced by a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

Because SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix and extraction process. acanthusresearch.com However, they are distinguished by their higher mass in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise results. acanthusresearch.comsigmaaldrich.com For a reliable standard, the mass difference should generally be three or more mass units. acanthusresearch.com

The application of this technique is directly relevant to the analysis of Desmethyl Hydroxy Cerivastatin, as a deuterated form, Desmethyl Hydroxy Cerivastatin-d6 Sodium Salt , is available for use as an internal standard in quantitative research. nih.gov The use of such a standard is a key component of a robust bioanalytical method for this metabolite.

Table 2: List of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Atorvastatin |

| Cerivastatin |

| Cerivastatin Lactone |

| Desmethyl Hydroxy Cerivastatin Sodium Salt |

| Desmethyl Hydroxy Cerivastatin-d6 Sodium Salt |

| Di Potassium hydrogen ortho-phosphate |

| Fluvastatin |

| N-desmethyl rosuvastatin |

| Rosuvastatin |

Use of Deuterated Analogs as Internal Standards in Analytical Assays

In modern bioanalytical chemistry, particularly for LC-MS/MS applications, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving high precision, accuracy, and robustness. nih.gov A deuterated analog, such as Desmethyl Hydroxy Cerivastatin-d6 Sodium Salt, serves as an ideal internal standard for the quantification of this compound. The rationale for using a deuterated internal standard is its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. nih.gov

The key advantages of using a deuterated analog as an internal standard include:

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. mdpi.commdpi.com As the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte's response. mdpi.com

Correction for Variability in Sample Preparation: Losses of the analyte during extraction, handling, and concentration steps are accounted for, as the internal standard is subject to the same procedural variations. nih.gov

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the co-eluting deuterated standard, variations in instrument performance and injection volume are minimized, leading to more reliable and reproducible results. nih.gov

While the existence of "Desmethyl Hydroxy Cerivastatin-d6 Sodium Salt" is documented, specific published research detailing its application as an internal standard in an analytical assay for this compound was not identified in the reviewed literature. nih.gov However, the principles of isotope dilution mass spectrometry strongly support its suitability for this purpose. The development and validation of an LC-MS/MS method incorporating this deuterated analog would represent a significant advancement in the accurate quantification of this metabolite in research settings.

Role in Drug Metabolism Research and Interactions

Investigating Metabolic Stability in in vitro Systems

In vitro systems, such as liver microsomes, are fundamental tools for predicting a drug's metabolic fate in the body.

The biotransformation of cerivastatin (B1668405) has been investigated using human liver microsomes. nih.gov These studies reveal that Desmethyl Hydroxy Cerivastatin (also referred to as M24) is a metabolite of cerivastatin. fda.gov Its formation occurs through a combination of two primary metabolic pathways: demethylation of the benzylic methyl ether to produce the M1 metabolite and hydroxylation of a methyl group on the 6-isopropyl substituent to form the M23 metabolite. nih.govfda.gov The subsequent combination of both these reactions leads to the creation of Desmethyl Hydroxy Cerivastatin (M24). fda.gov However, in these in vitro microsomal systems, it is consistently observed as a minor metabolite, with demethylation and hydroxylation being the two principal and equally important pathways. nih.gov In some experimental conditions, it was only formed in trace amounts. nih.gov

The metabolic half-life of Desmethyl Hydroxy Cerivastatin in cell-free systems is intrinsically linked to the factors that govern its formation from the parent drug, cerivastatin. The rate of its appearance is dependent on the sequential enzymatic activities of cytochrome P450 enzymes. Since Desmethyl Hydroxy Cerivastatin is a secondary metabolite, its concentration and subsequent metabolic stability are determined by the efficiency of the initial demethylation (forming M1) and hydroxylation (forming M23) steps. The enzymes responsible for these initial oxidations, primarily CYP2C8 and CYP3A4, are the rate-limiting factors for its formation. nih.gov Therefore, any factor that influences the activity of these enzymes will directly impact the production rate of Desmethyl Hydroxy Cerivastatin.

Enzymatic Polymorphisms and Their Impact on Metabolite Formation

Genetic variations in drug-metabolizing enzymes can lead to significant differences in drug clearance and metabolite formation among individuals.

The metabolism of cerivastatin is complex, with cytochrome P450 enzymes CYP2C8 and CYP3A4 playing crucial roles. nih.gov CYP2C8 is responsible for up to 60% of cerivastatin's oxidation to both the desmethyl (M-1) and hydroxyl (M-23) metabolites, while CYP3A4 contributes to about 40% of the formation of M-1. nih.gov As Desmethyl Hydroxy Cerivastatin (M24) is a product of these initial metabolites, its formation is directly influenced by the activity of these enzymes.

Research into genetic variants of CYP2C8 has revealed a significant impact on cerivastatin metabolism. Studies on recombinant enzymes and human liver microsomes have shown that certain variants lead to a gain of function. Specifically, the CYP2C83 and CYP2C84 variants display a markedly higher metabolic activity towards cerivastatin compared to the wild-type enzyme. nih.govnih.gov In vitro experiments demonstrated that these variants can increase the metabolic clearance of cerivastatin by up to six-fold in recombinant systems and from two- to fourteen-fold in human liver microsomes carrying these alleles. nih.gov This enhanced clearance of the parent drug suggests an increased rate of formation for the primary metabolites M-1 and M-23, which would in turn affect the rate at which the secondary metabolite, Desmethyl Hydroxy Cerivastatin, is formed.

Table 1: Impact of CYP2C8 Genetic Variants on Cerivastatin Metabolism in vitro

| Genetic Variant | System Studied | Observed Effect on Cerivastatin Metabolism | Citation |

| CYP2C8.3 | Recombinant E. coli | Up to six-fold increase in metabolic clearance compared to wild-type. | nih.govnih.gov |

| CYP2C8.4 | Recombinant E. coli | Up to six-fold increase in metabolic clearance compared to wild-type. | nih.govnih.gov |

| CYP2C83 Allele | Human Liver Microsomes | 2 to 14-fold increase in normalized intrinsic clearance compared to wild-type. | nih.govnih.gov |

| CYP2C84 Allele | Human Liver Microsomes | 2 to 14-fold increase in normalized intrinsic clearance compared to wild-type. | nih.govnih.gov |

Mechanistic Drug-Drug Interaction Studies Related to its Formation

Investigating the effects of specific enzyme inhibitors and inducers is critical for predicting and understanding drug-drug interactions (DDIs).

The formation of Desmethyl Hydroxy Cerivastatin is dependent on the initial metabolism of cerivastatin by CYP2C8 and CYP3A4. Therefore, specific inhibitors of these enzymes are expected to reduce the formation of this secondary metabolite by limiting the availability of its precursors, M1 and M23.

In vitro studies using human liver microsomes have confirmed this mechanism.

CYP2C8 Inhibition: Gemfibrozil (B1671426) is a known inhibitor of CYP2C8. nih.govmdpi.com Furthermore, its glucuronide metabolite acts as a mechanism-based inhibitor of CYP2C8, leading to a more potent and time-dependent inhibition. nih.gov The presence of gemfibrozil would significantly decrease the CYP2C8-mediated formation of both M1 and M23, thereby reducing the subsequent formation of Desmethyl Hydroxy Cerivastatin.

CYP3A4 Inhibition: The role of CYP3A enzymes has been demonstrated using the specific inhibitor Troleandomycin (TAO). nih.gov In the presence of TAO, the metabolism of cerivastatin via both demethylation and hydroxylation pathways was considerably reduced in human liver microsomes. nih.gov Similarly, itraconazole (B105839) is a well-characterized inhibitor of CYP3A4. mdpi.com Inhibition of CYP3A4 would primarily block the demethylation pathway to M1, thus limiting one of the necessary steps for the formation of Desmethyl Hydroxy Cerivastatin.

While the effects of inhibitors are well-documented, specific in vitro studies focusing on the impact of enzyme inducers on the formation of Desmethyl Hydroxy Cerivastatin are not prominently featured in the reviewed literature. However, it can be inferred that inducers of CYP2C8 or CYP3A4 would increase the clearance of cerivastatin, potentially leading to a higher rate of formation for all metabolites, including Desmethyl Hydroxy Cerivastatin.

Table 2: Effect of Specific Inhibitors on Cerivastatin Metabolic Pathways

| Inhibitor | Target Enzyme | Effect on Metabolic Pathway | Consequence for Desmethyl Hydroxy Cerivastatin Formation | Citation |

| Gemfibrozil | CYP2C8 | Inhibits demethylation (to M1) and hydroxylation (to M23). | Reduced formation due to precursor limitation. | nih.govmdpi.com |

| Troleandomycin (TAO) | CYP3A | Reduces both demethylation and hydroxylation. | Reduced formation due to precursor limitation. | nih.gov |

| Itraconazole | CYP3A4 | Inhibits demethylation (to M1). | Reduced formation due to precursor limitation. | mdpi.com |

Q & A

Q. Methodological Guidance :

- Compare inhibition kinetics using enzyme activity assays (e.g., fluorometric HMG-CoA reductase assays).

- Characterize metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards .

How should researchers handle this compound in cell-based studies to ensure reproducibility?

Basic Research Question

The compound is hygroscopic and light-sensitive. For cell culture applications:

Q. Methodological Guidance :

- Validate stability under experimental conditions using accelerated stability studies (e.g., 24-hour exposure to 37°C with periodic HPLC analysis) .

- Include negative controls (e.g., solvent-only treatments) to rule out solvent-mediated cytotoxicity.

What analytical methods are recommended to assess the purity and batch-to-batch consistency of synthesized this compound?

Advanced Research Question

Synthetic batches often exhibit variability in salt content, residual solvents, or impurities. To ensure consistency:

Q. Methodological Guidance :

- Establish acceptance criteria (e.g., ≥95% purity, ≤0.5% residual solvents).

- For sensitive bioassays, request additional quality control (QC) parameters, such as peptide content analysis or TFA removal validation .

How can researchers resolve contradictory data in pharmacological studies involving this compound?

Advanced Research Question

Contradictions in efficacy or toxicity data may arise from differences in experimental design (e.g., cell lines, dosing regimens). Example approaches:

Q. Methodological Guidance :

- Perform meta-analyses of existing literature to identify confounding variables (e.g., assay pH, incubation time) .

- Use Bland-Altman plots to assess inter-laboratory variability .

What strategies optimize the synthesis of this compound to minimize byproducts?

Advanced Research Question

Synthesis challenges include regioselective demethylation and hydroxylation. Optimization strategies:

- Employ catalytic demethylation using boron tribromide (BBr₃) under inert conditions.

- Monitor reaction progress with thin-layer chromatography (TLC) or in-line IR spectroscopy .

Q. Methodological Guidance :

- Characterize intermediates via X-ray crystallography to confirm structural fidelity.

- Scale-up using flow chemistry to enhance reproducibility .

How can researchers differentiate this compound from its isomers or degradation products during analysis?

Advanced Research Question

Isomeric impurities or degradation products (e.g., lactone forms) can confound results. Recommended methods:

Q. Methodological Guidance :

- Compare fragmentation patterns with authenticated standards using MS/MS libraries.

- Apply multivariate analysis (e.g., PCA) to chromatographic data for impurity profiling .

What in vitro models are most suitable for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

Advanced Research Question

Prioritize models that replicate human hepatic metabolism:

Q. Methodological Guidance :

- Integrate physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior.

- Validate findings with tandem mass spectrometry (MS/MS) to quantify parent compound and metabolites .

How should stability studies for this compound be designed to comply with ICH guidelines?

Advanced Research Question

Follow ICH Q1A(R2) and Q1B protocols:

- Test under long-term (25°C/60% RH), accelerated (40°C/75% RH), and photolytic conditions.

- Assess degradation products using validated stability-indicating methods (e.g., HPLC-UV/DAD) .

Q. Methodological Guidance :

- Report degradation kinetics using Arrhenius plots for shelf-life extrapolation.

- Include mass balance calculations to account for all degradation products .

Data Reporting Checklist

| Parameter | Recommended Method | Reference Standard |

|---|---|---|

| Purity | HPLC (C18, UV detection) | USP monograph |

| Sodium content | ICP-MS | ACS reagent guidelines |

| Enantiomeric excess | Chiral HPLC | Pharmacopeial standards |

| Stability | ICH-compliant protocols | ICH Q1A(R2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.